4-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)benzoic acid
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Overview
Description
4-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)benzoic acid is a complex organic compound that features a pyrrolidine ring, a benzoic acid moiety, and a benzyloxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)benzoic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: This step often involves the use of benzyloxycarbonyl chloride in the presence of a base to protect the amine group.
Attachment of the Benzoic Acid Moiety: The final step involves coupling the pyrrolidine derivative with a benzoic acid derivative using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under strong oxidative conditions.
Reduction: The benzyloxycarbonyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl-protected derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
4-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a drug candidate or a drug intermediate.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(1-Pyrrolidinyl)benzoic acid: Similar structure but lacks the benzyloxycarbonyl group.
4-(2-Pyrrolidin-1-yl-ethoxy)-benzoic acid: Contains an ethoxy linker instead of a direct attachment.
Uniqueness
4-(1-((Benzyloxy)carbonyl)pyrrolidin-2-yl)benzoic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional synthetic flexibility and potential biological activity.
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(1-phenylmethoxycarbonylpyrrolidin-2-yl)benzoic acid |
InChI |
InChI=1S/C19H19NO4/c21-18(22)16-10-8-15(9-11-16)17-7-4-12-20(17)19(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,21,22) |
InChI Key |
XVAPXRYAFRLXNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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